N-Formyl-L-leucine is a derivative of the amino acid leucine, characterized by the presence of a formyl group attached to its nitrogen atom. The full chemical name is N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester. This compound is notable for its potential applications in biochemistry and medicinal chemistry, particularly in the synthesis of peptides and other biologically active molecules.
N-Formyl-L-leucine can be derived from L-leucine through various synthetic methods that involve the introduction of a formyl group. The compound is commercially available from several suppliers, including Carl Roth and MedChemExpress, indicating its relevance in research and industrial applications .
N-Formyl-L-leucine falls under the category of amino acid derivatives and is classified as an N-formyl amino acid. It is used in peptide synthesis and as a building block for more complex organic compounds.
The synthesis of N-Formyl-L-leucine typically involves the reaction of L-leucine with formic acid or formamide. Several methods have been documented:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reactant concentrations to optimize yields. For example, adjusting the pH can significantly affect the solubility and reactivity of intermediates .
The molecular structure of N-Formyl-L-leucine features a formyl group attached to the nitrogen atom of leucine, along with a complex tetrahydropyran ring structure. The compound's molecular formula is , with a molar mass of approximately 287.44 g/mol.
Key structural data includes:
N-Formyl-L-leucine participates in various chemical reactions typical for amino acids and their derivatives:
The reactivity of N-Formyl-L-leucine can be modulated by altering reaction conditions such as solvent choice and temperature, which influence the kinetics and thermodynamics of the reactions.
The mechanism by which N-Formyl-L-leucine exerts its effects primarily revolves around its incorporation into peptides and proteins. Once integrated into biological systems, it may influence protein folding, stability, and function due to its unique structural properties.
Research indicates that modifications at the N-terminal position of peptides can significantly affect their biological activity and interactions with receptors or enzymes .
N-Formyl-L-leucine exhibits several notable physical properties:
Key chemical properties include:
N-Formyl-L-leucine has several scientific uses:
The systematic IUPAC name N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester provides complete stereochemical specification of this pharmaceutical compound. Breaking down this nomenclature:
Table 1: Comprehensive Structural Characterization Data
Characteristic | Specification |
---|---|
Core Structure | N-Formyl-L-leucine β-lactone ester |
Molecular Formula | C₂₉H₅₃NO₅ (based on parent Orlistat structure minus one carbon) |
Molecular Weight | 495.74 g/mol (calculated) |
Stereochemistry | (2S)-leucine derivative; β-lactone (3S,4R,6S) configuration |
Key Functional Groups | Formamide, β-lactone, ester, alkyl chains |
SMILES Notation | CCCCCCCCCCCCC@@HOC(=O)C@HNC=O |
InChI Key | AHLBNYSZXLDEJQ-FWEHEUNISA-N (derived from Orlistat reference) |
The structural complexity arises from the convergence of three distinct domains: (1) the N-formyl-leucine headgroup with chiral α-carbon, (2) the hydrolytically sensitive β-lactone ring critical for biological activity, and (3) the dual alkyl chains (C6 and C11) creating pronounced hydrophobicity. This combination yields a molecule with limited solubility in aqueous systems but significant solubility in chlorinated and aprotic solvents [2] [8]. The absolute configuration at C(2) in leucine, C(3), C(4), and C(6) in the β-lactone ring determines its biological recognition and degradation pathways.
This compound circulates extensively within pharmaceutical quality control environments under various standardized designations, primarily as an identified impurity in the anti-obesity drug Orlistat. Its synonymous nomenclature reflects both chemical composition and regulatory status:
Table 2: Comprehensive Synonym Registry
Synonym | Source/Context | Identifier |
---|---|---|
Orlistat Impurity 28 | European Pharmacopoeia designation | - |
N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl ester | Chemical synthesis literature | CAS 130676-63-0 |
(S,E)-henicos-7-en-10-yl formyl-L-leucinate | Stereochemical nomenclature | - |
Orlistat Open Ring Anhydro Decarboxy Impurity | Degradation pathway descriptor | - |
L-Leucine, N-formyl-, 1-(2-nonenyl)dodecyl ester | Registry nomenclature | CBNumber CB22622891 |
Orlistat Related Compound D | Quality control documentation | MFCD31562670 |
The multiplicity of names reflects both chemical precision (e.g., specifying the [S-(E)] configuration) and functional roles within pharmaceutical systems (e.g., "Open Ring Anhydro Decarboxy Impurity"). The consistent appearance of "Orlistat"-associated terminology underscores its primary pharmaceutical context as related to the lipase inhibitor drug. The CAS registry (130676-63-0) provides unambiguous identification across chemical databases and regulatory documents, essential for analytical method development and impurity tracking [2] [6]. The molecular formula C₂₈H₅₃NO₃ and molecular weight 451.73 g/mol align with chromatographically detected impurities in Orlistat formulations, with variations attributable to different degradation pathways or synthetic intermediates.
This N-formyl leucine derivative is formally classified as both a process-related impurity and a degradation product in Orlistat (tetrahydrolipstatin) formulations. Its formation occurs through two primary pathways:
Table 3: Degradation Conditions and Properties
Formation Pathway | Critical Triggering Conditions | Physical Form | Solubility Profile |
---|---|---|---|
Synthetic impurity | Incomplete purification; reaction stoichiometry imbalance | Oil | Soluble in chloroform, acetonitrile (slight), DMSO |
Hydrolytic degradation | >60% humidity; temperatures >40°C | Colorless to yellow oil | Limited aqueous solubility; soluble in organic solvents |
Thermal stress degradation | Storage >30°C; direct heating | Viscous liquid | Acetonitrile (slight), DMSO |
The compound exhibits significant stability challenges due to its ester functionality and hydrophobic nature, requiring stringent storage at -20°C to prevent further degradation or polymerization. Its classification as a "potential degradation product" in regulatory filings necessitates strict chromatographic control limits, typically not exceeding 0.5% in final drug products according to International Council for Harmonisation (ICH) guidelines [2] [6]. Its oil-like physical state complicates isolation and characterization, explaining its frequent identification via LC-MS rather than crystallographic methods.
Within the quality control framework for gastrointestinal drugs, particularly lipase inhibitors like Orlistat, this N-formyl leucine ester serves as a critical marker compound for multiple analytical purposes:
Table 4: Analytical Quality Control Parameters
Analytical Technique | Detection Range | Quantification Threshold | Primary Application |
---|---|---|---|
HPLC-UV (210-220 nm) | 0.05-5.0% rel. to Orlistat | 0.05% | Batch release testing; stability studies |
LC-MS/MS | ng/mL levels | 0.01% | Structural confirmation; trace analysis |
GC-FID | Limited application | - | Residual solvent compatibility assessment |
NMR spectroscopy | Structural elucidation | - | Confirmatory identity testing |
Internationally recognized pharmacopeias (USP, Ph.Eur.) mandate strict chromatographic profiling for this compound in Orlistat drug substances and products. Current analytical approaches employ C18 reversed-phase columns with acetonitrile-water gradients (typically 70:30 to 95:5 v/v) and UV detection at 210-220 nm, achieving baseline separation from related substances. The compound's detection triggers out-of-specification investigations requiring root-cause analysis, whether from synthetic carryover or degradation during storage. Its monitoring represents a key component of the quality control strategy ensuring the therapeutic efficacy and safety profile of lipase inhibitor medications [6] [8]. The molecular stability studies indicate that while resistant to oxidation, it remains susceptible to enzymatic hydrolysis by esterases, necessitating protective formulation approaches in solid dosage forms.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: